molecular formula C6H9FO2 B6184448 (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans CAS No. 2728726-83-6

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans

Cat. No. B6184448
CAS RN: 2728726-83-6
M. Wt: 132.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-(Fluoromethyl)cyclobutane-1-carboxylic acid, trans (FMCBC) is an organic compound belonging to the family of cyclobutane derivatives. It has a wide range of applications in organic synthesis and scientific research. This article will discuss the synthesis method of FMCBC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans is an organic compound that acts as a catalyst in the synthesis of other compounds. Its mechanism of action is based on the formation of a cyclobutane ring. The reaction involves the addition of a lithium or magnesium reagent to an alkenyl or alkyl halide, followed by the addition of a fluoromethyl group. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
Biochemical and Physiological Effects
(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans has been studied for its biochemical and physiological effects. Studies have shown that (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans can act as an anti-inflammatory agent and can inhibit the production of pro-inflammatory cytokines. In addition, (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans has been shown to have anti-oxidant and anti-fungal properties. It has also been shown to reduce the production of reactive oxygen species, which can damage cells.

Advantages and Limitations for Lab Experiments

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans has several advantages as a reagent for laboratory experiments. It is relatively inexpensive, easy to handle, and has a wide range of applications. It has also been shown to be relatively stable in the presence of air and light. However, it is important to note that (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans is a highly reactive compound and should be handled with care. It should also be stored in a cool, dry place and away from sources of heat and light.

Future Directions

The potential applications of (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans are still being explored. Future research could focus on the development of new synthesis methods for (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans and its derivatives, as well as the development of new uses for (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans in the synthesis of pharmaceuticals and other biologically active compounds. In addition, research could focus on the development of new methods to improve the stability of (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans and its derivatives, as well as methods to reduce the cost of production.

Synthesis Methods

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans can be synthesized through a variety of methods, including the use of organometallic reagents and the use of organometallic catalysts. The most common method is the use of organometallic reagents, such as lithium and magnesium, to form the cyclobutane ring. The reaction involves the addition of a lithium or magnesium reagent to an alkenyl or alkyl halide, followed by the addition of a fluoromethyl group. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as amides and peptides. It is also used as a reagent in the synthesis of proteins, peptides, and other biomolecules. In addition, it is used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans involves the conversion of a cyclobutane derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclobutene", "Bromine", "Sodium hydroxide", "Hydrogen fluoride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Acetic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Bromination of cyclobutene to form 1,2-dibromocyclobutane", "Treatment of 1,2-dibromocyclobutane with sodium hydroxide to form trans-1,2-cyclobutanediol", "Conversion of trans-1,2-cyclobutanediol to trans-1,3-cyclobutanediol using hydrogen fluoride", "Protection of the hydroxyl group in trans-1,3-cyclobutanediol with acetic anhydride to form the acetyl derivative", "Reduction of the acetyl derivative using sodium borohydride to form trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid", "Conversion of trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid to the desired product using sodium cyanoborohydride and methanol", "Purification of the product using sodium bicarbonate, sodium chloride, and water" ] }

CAS RN

2728726-83-6

Product Name

(1r,3r)-3-(fluoromethyl)cyclobutane-1-carboxylic acid, trans

Molecular Formula

C6H9FO2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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